Boc-L-Ile-nitrile

Description

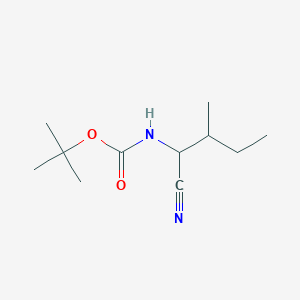

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-cyano-2-methylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTVKXQXWQJUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170726 | |

| Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115654-61-0 | |

| Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115654-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (1-cyano-2-methylbutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Boc L Ile Nitrile

Nucleophilic Addition Reactions at the Nitrile Carbon

The polarized nature of the carbon-nitrogen triple bond in nitriles makes the nitrile carbon susceptible to attack by nucleophiles. This reactivity is central to several key transformations of Boc-L-Ile-nitrile.

The reduction of the nitrile group to a primary amine is a significant synthetic pathway, effectively increasing the carbon chain length by one and introducing a primary amine functionality that remains protected by the Boc group.

Strong hydride reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for the complete reduction of nitriles to primary amines wikipedia.orgmasterorganicchemistry.comharvard.educhemguide.co.ukaskfilo.com. LiAlH₄ acts as a potent source of hydride ions, which add sequentially to the nitrile, ultimately yielding a diamine dianion intermediate that, upon aqueous acidic workup, furnishes the primary amine masterorganicchemistry.comharvard.educhemguide.co.uklibretexts.org. The reaction of this compound with LiAlH₄ would thus produce N-Boc-L-isoleucyl methylamine.

Catalytic hydrogenation offers a more selective and often milder approach to reducing nitriles to primary amines wikipedia.orgaskfilo.comresearchgate.netnih.govrsc.orgbme.hu. Transition metal catalysts, including Raney nickel, palladium, and nickel boride, are commonly employed wikipedia.orgresearchgate.netrsc.orgbme.huerowid.org. Nickel boride, typically generated in situ from nickel(II) chloride and sodium borohydride, is particularly noted for its mild reaction conditions and resilience to air and moisture, facilitating the preparation of Boc-protected amines erowid.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net. This method can be highly chemoselective, preserving other functional groups. For example, nickel boride in the presence of Boc-anhydride can directly yield Boc-protected amines researchgate.netresearchgate.net. Raney nickel, often used with sodium hypophosphite or formic acid, can also effect nitrile reduction, though conditions can sometimes favor aldehyde formation nih.govajol.info.

Organometallic reagents, such as Grignard reagents (RMgX), undergo nucleophilic addition to the nitrile carbon. This reaction forms a metalloimine intermediate, which upon hydrolysis with aqueous acid, yields a ketone libretexts.orgquora.comorganic-chemistry.orgmasterorganicchemistry.comorganicchemistrytutor.com. Applying this to this compound, reaction with a Grignard reagent (e.g., R-MgBr) followed by hydrolysis would result in a Boc-protected α-amino ketone, where the R group from the Grignard reagent becomes part of the ketone moiety.

Enolates, formed by deprotonation of α-hydrogens adjacent to electron-withdrawing groups, can act as nucleophiles. While nitriles themselves possess α-hydrogens, they are significantly less acidic than those in ketones or esters, requiring very strong bases for enolate formation masterorganicchemistry.commsu.edu. If an enolate were to attack the electrophilic nitrile carbon of this compound, it would lead to the formation of a new carbon-carbon bond, typically resulting in an imine intermediate that could be further functionalized.

Reduction of the Nitrile Moiety to Boc-Protected Primary Amines

Hydrolysis of the Nitrile Group

The nitrile group can be converted to carboxylic acid derivatives through hydrolysis under either acidic or basic conditions libretexts.orgreddit.comusp.brsavemyexams.comlibretexts.orgchemguide.co.ukchemguide.co.ukchemistrysteps.comcommonorganicchemistry.com. This transformation typically proceeds via an amide intermediate.

Acidic Hydrolysis: Heating this compound with dilute aqueous acid (e.g., HCl, H₂SO₄) leads to the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt reddit.comusp.brsavemyexams.comlibretexts.orgchemguide.co.ukchemguide.co.ukcommonorganicchemistry.com. It is important to note that the Boc protecting group is susceptible to cleavage under strongly acidic conditions, which may occur concurrently or subsequently to nitrile hydrolysis.

Basic Hydrolysis: Treatment with a strong base (e.g., NaOH, KOH) in aqueous solution, usually with heating, yields the carboxylate salt and ammonia (B1221849) libretexts.orgreddit.comusp.brsavemyexams.comlibretexts.orgchemguide.co.ukchemguide.co.ukchemistrysteps.comcommonorganicchemistry.comquimicaorganica.org. Basic hydrolysis is often preferred when acid-sensitive functional groups, such as the Boc group, are present, as it can preserve the protecting group. Subsequent acidification is required to obtain the free carboxylic acid.

Table 1: Key Transformations of this compound

| Transformation Type | Reagents/Conditions | Product Type | Notes |

| Reduction to Primary Amine | LiAlH₄ (in ether, followed by acid workup) | Boc-Protected Primary Amine | Strong, non-selective reducing agent. |

| H₂, Transition Metal Catalyst (e.g., Raney Ni, Ni₂B, Pd) | Boc-Protected Primary Amine | Milder, often chemoselective; Ni₂B is noted for mildness and resilience. | |

| Reaction with Organometallic Reagents | Grignard Reagents (RMgX) followed by aqueous acid workup | Ketone | Forms a ketone; R group from Grignard reagent attaches to the former nitrile carbon. |

| Hydrolysis to Carboxylic Acid | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | Carboxylic Acid (and ammonium salt) | Boc group may be cleaved under acidic conditions. |

| Dilute aqueous base (e.g., NaOH, KOH), heat, followed by acidification (if free acid needed) | Carboxylate Salt (then Carboxylic Acid) | Base-stable; preferred if Boc group preservation is desired. |

Acid-Catalyzed Hydrolysis to Carboxylic Acids

Table 1: General Nitrile Hydrolysis Conditions

| Reaction Type | Reagents/Conditions | Products (Intermediate/Final) | Notes | Citation(s) |

| Acid-Catalyzed Hydrolysis | Heat with dilute aqueous acid (e.g., HCl, H₂SO₄) | Amide, then Carboxylic Acid | Requires heating. Concentrated acids can also be used. Overall transformation of C≡N to COOH + NH₄⁺. | usp.brchemguide.co.ukjove.comlumenlearning.comlibretexts.orguobabylon.edu.iqresearchgate.net |

| Base-Catalyzed Hydrolysis | Heat with aqueous base (e.g., NaOH) | Amide, then Carboxylate Salt | Requires heating. Acidification needed for free carboxylic acid. Ammonia is released. | usp.brchemguide.co.ukjove.comlumenlearning.comchemistrysteps.com |

Base-Catalyzed Hydrolysis to Amides or Carboxylic Acids

Under basic conditions, nitriles can also undergo hydrolysis. The reaction is initiated by the nucleophilic attack of hydroxide (B78521) ions on the nitrile carbon. This forms an intermediate that ultimately leads to an amide. Prolonged treatment with base and heat can further hydrolyze the amide to a carboxylate salt. To obtain the free carboxylic acid, the reaction mixture must be acidified usp.brchemguide.co.ukjove.comlumenlearning.comchemistrysteps.com. Ammonia is typically evolved as a byproduct during this process chemguide.co.uk. Enzymatic methods can also facilitate the conversion of nitriles to amides or acids under mild conditions researchgate.net.

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group of this compound can participate in cycloaddition reactions, most notably with azides to form tetrazole rings.

[2+3] Cycloaddition for Tetrazole Analog Formation (e.g., with Sodium Azide)

The nitrile functionality of Boc-protected α-amino acid nitriles, such as this compound, readily undergoes [2+3] cycloaddition reactions with azides, particularly sodium azide (B81097) (NaN₃). This reaction, often catalyzed by Lewis acids like zinc bromide (ZnBr₂), typically occurs in polar solvent mixtures (e.g., water/2-propanol) at elevated temperatures (around 80 °C) and yields Boc-protected tetrazole analogs. These tetrazoles serve as valuable bioisosteres for carboxylic acids in medicinal chemistry tandfonline.comresearchgate.netresearchgate.net. The use of ZnBr₂ as a catalyst has been reported to provide good yields of the desired tetrazoles, although it may lead to partial deprotection of the Boc group under certain conditions researchgate.net.

Table 2: [2+3] Cycloaddition of Boc-α-amino Nitriles with Sodium Azide

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Citation(s) |

| Boc-α-amino nitrile, NaN₃ | ZnBr₂ | Water/2-propanol | 80 °C | 16 h | Good | tandfonline.comresearchgate.netresearchgate.net |

Reactions with Nitrile Oxides for Spiroisoxazoline Derivatives

Nitrile oxides are recognized as highly reactive 1,3-dipoles that engage in [3+2] cycloaddition reactions with various dipolarophiles, including alkenes and alkynes, to construct isoxazoline (B3343090) and isoxazole (B147169) rings, respectively mdpi.comthieme-connect.comresearchgate.netdntb.gov.uakoreascience.kr. These reactions are frequently employed in the synthesis of heterocyclic amino acid derivatives. While the prompt mentions "spiroisoxazoline derivatives," the typical reactivity of nitrile oxides involves cycloaddition across double or triple bonds, rather than directly with a nitrile group to form a spiro linkage. In the context of amino acid synthesis, nitrile oxides are often reacted with unsaturated amino acid precursors to create isoxazoline-containing amino acid structures thieme-connect.comkoreascience.kr. Direct formation of spiroisoxazolines from this compound via reaction with nitrile oxides is not a widely documented transformation in the provided literature.

Selective N-Deprotection of the Boc Group within this compound Scaffolds

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, valued for its stability under basic and nucleophilic conditions and its facile removal under acidic conditions. This compound can be readily deprotected to reveal the free amine.

Acidic Deprotection Conditions (e.g., Trifluoroacetic Acid, HCl-Dioxane)

The Boc group can be efficiently and selectively removed from this compound using various acidic reagents.

Trifluoroacetic Acid (TFA): TFA is a strong organic acid frequently used for Boc deprotection. The reaction is typically carried out using neat TFA or in a solvent such as dichloromethane (B109758) (DCM) at room temperature. The deprotection proceeds via protonation of the carbamate (B1207046), leading to the cleavage of the tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and CO₂. This liberates the free amine, which is often isolated as its trifluoroacetate (B77799) salt Current time information in Durgapur, IN.nih.govfishersci.co.uktotal-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com. The reaction is generally fast, often completing within 30 minutes to 3 hours, and may benefit from the addition of scavengers to trap the reactive tert-butyl cation, thereby preventing side reactions with sensitive functional groups masterorganicchemistry.com.

Hydrogen Chloride in Dioxane (HCl/Dioxane): An alternative and highly effective method for Boc deprotection involves the use of hydrogen chloride (HCl) dissolved in anhydrous dioxane, typically at a 4 M concentration. This reagent system is known for its rapid and selective cleavage of the Boc group, usually completing within 30 minutes to 2 hours at room temperature researchgate.netresearchgate.netnih.govcommonorganicchemistry.com. A significant advantage of this method is its selectivity, often allowing for the deprotection of Nα-Boc groups in the presence of other acid-labile tert-butyl esters or ethers, though phenolic tert-butyl ethers might be affected researchgate.netresearchgate.net. The deprotected amine is typically obtained as its hydrochloride salt commonorganicchemistry.com.

Table 3: Comparison of Boc Deprotection Conditions

| Reagent System | Solvent(s) | Typical Time | Typical Temperature | Notes | Citation(s) |

| TFA | Neat, DCM, DCM/H₂O | 0.5 - 3 h | Room Temperature | Efficient, mechanism involves t-butyl cation formation. May require scavengers for sensitive residues. Forms TFA salt. | Current time information in Durgapur, IN.nih.govfishersci.co.uktotal-synthesis.commasterorganicchemistry.comcommonorganicchemistry.comrsc.org |

| 4M HCl in Dioxane | Dioxane | 0.5 - 2 h | Room Temperature | Fast, efficient, selective for Nα-Boc over t-butyl esters/ethers. Forms HCl salt. | researchgate.netresearchgate.netnih.govcommonorganicchemistry.com |

Applications of Boc L Ile Nitrile in Advanced Organic Synthesis and Chemical Biology

Ligand Application in Metal-Catalyzed C-H Functionalization

Utility of Boc-L-Isoleucine (Boc-Ile-OH) as a Chiral Ligand in Palladium(II)-Catalyzed C-H Activation

Boc-L-Isoleucine (Boc-Ile-OH) has demonstrated significant efficacy as a chiral ligand in palladium(II)-catalyzed C-H functionalization reactions, particularly in the desymmetrization of prochiral substrates. For instance, it has been successfully employed in the enantioselective olefination of diphenylacetic acids, achieving high enantioselectivities (up to 97% ee) nih.gov. In these systems, Boc-Ile-OH coordinates to palladium, creating a chiral environment that directs the C-H activation and subsequent bond formation, leading to the desired chiral products. The effectiveness of Boc-Ile-OH as a ligand in these transformations has been attributed to its ability to facilitate the C-H activation step and its versatile coordination modes with palladium rsc.orgsnnu.edu.cnsnnu.edu.cn. While direct use of Boc-L-Ile-nitrile as the ligand in these specific C-H activation examples is not explicitly detailed in the literature, the Boc-L-Isoleucine scaffold itself is central.

Enantioselective Transformations Guided by Boc-L-Isoleucine Ligands

Boc-L-Isoleucine has been instrumental in guiding a range of enantioselective transformations. Beyond olefination, it has been utilized in the desymmetrization of diphenylacetic acids, leading to chiral products with high enantiomeric ratios nih.gov. Furthermore, Boc-L-Isoleucine and related mono-N-protected amino acids (MPAA) have been employed in various palladium-catalyzed C-H functionalizations, including arylation and alkenylation reactions, demonstrating their broad applicability in constructing chiral molecules rsc.orgsnnu.edu.cnsnnu.edu.cn. The isoleucine side chain's structure contributes to the chiral environment, influencing the stereochemical outcome of these reactions.

Synthesis of Biologically Relevant Heterocyclic Compounds

Nitrile functionalities, including those present in this compound, are versatile building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active molecules. While specific examples detailing the direct use of this compound in the synthesis of complex heterocycles are less common in the immediate search results, the general reactivity of α-aminonitriles and related compounds offers a pathway.

α-Aminonitriles, like this compound, can participate in various cyclization reactions. For instance, they can undergo reactions with nucleophiles or participate in multi-component reactions to form heterocyclic scaffolds researchgate.netorganic-chemistry.orgnih.gov. The nitrile group can be transformed into other functional groups, or it can directly participate in ring-forming reactions, such as [2+3] cycloadditions to form tetrazoles when reacted with azides researchgate.net. The isoleucine backbone, with its defined stereochemistry, can impart chirality to the resulting heterocyclic products, making them valuable in medicinal chemistry.

Development of Vibrational Spectroscopic Probes for Biomolecules

The nitrile group's unique vibrational properties make it an excellent reporter molecule for spectroscopic studies of biomolecules, including proteins. Its absorption in a spectral region largely free from other biological vibrations, coupled with its sensitivity to the local environment, allows for site-specific interrogation of protein structure and dynamics.

Nitrile Group as a Site-Specific Vibrational Probe for Protein Studies

The nitrile (C≡N) stretching vibration is highly sensitive to its surrounding environment, including electric fields and hydrogen bonding nih.govresearchgate.netacs.orgnih.govacs.org. This sensitivity allows researchers to use nitrile-containing moieties as vibrational probes to report on local environments within proteins. By site-specifically incorporating nitrile-derivatized amino acids into proteins, changes in the vibrational frequency of the nitrile group can be correlated with conformational changes, ligand binding events, or alterations in the local electrostatic potential nih.govacs.orgnih.govacs.org. While this compound itself is not explicitly mentioned as a probe in the provided results, the general principle applies to nitrile-containing amino acid derivatives. For example, p-cyanophenylalanine (PheCN) is widely used for this purpose acs.orgnih.gov. The development of methods for site-specific incorporation of nitrile probes, such as through cysteine alkylation, further highlights their utility researchgate.netnih.gov.

Assessment of Nitrile Probe Perturbation on Protein Structure and Function

A critical aspect of using any probe is to ensure it does not significantly perturb the native structure or function of the biomolecule being studied. Studies involving nitrile-modified proteins have shown that, in many cases, these probes cause minimal disruption. For instance, nitrile-modified Ribonuclease S variants exhibited minimal perturbation to protein structure and function, allowing for reliable spectroscopic measurements nih.gov. Similarly, other research indicates that nitrile probes can provide information about local environments without significantly altering protein behavior nsf.gov. This minimal perturbation is crucial for obtaining accurate and meaningful data about protein dynamics and interactions.

Advanced Spectroscopic and Structural Characterization of Boc L Ile Nitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Spectral Analysis for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C organicchemistrydata.org. It provides information about the connectivity of atoms, the chemical environment of nuclei, and the stereochemistry of chiral centers researchgate.net.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Boc-L-Ile-nitrile is expected to exhibit distinct signals corresponding to the protons of the Boc protecting group and the L-isoleucine moiety. The tert-butyl protons of the Boc group typically appear as a sharp singlet in the range of δ 1.4-1.5 ppm. The L-isoleucine backbone and side chain protons will show characteristic signals. The α-proton (CH) at the chiral center is expected to appear as a multiplet, influenced by its adjacent chiral centers and the nitrile group. The diastereotopic β-protons, the γ-methine proton, and the δ-methyl group of the isoleucine side chain will also contribute to the spectrum, exhibiting complex splitting patterns due to vicinal and geminal coupling. The stereochemical assignment of the L-configuration is implicitly confirmed if the observed spectral patterns are consistent with those of known L-isoleucine derivatives researchgate.netresearchgate.net. Related Boc-protected amino acids, such as Boc-Lys-OH, show characteristic Boc signals around δ 1.4 ppm and backbone proton signals that can serve as a reference chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The nitrile carbon (C≡N) is a highly diagnostic signal, typically resonating in the range of δ 110-120 ppm oregonstate.edunih.gov. The Boc group will contribute signals for the carbonyl carbon (C=O) in the carbamate (B1207046) linkage, expected around δ 150-160 ppm, and the quaternary carbon and methyl carbons of the tert-butyl moiety, typically observed around δ 80 ppm and δ 28-30 ppm, respectively mdpi.com. The carbons of the isoleucine backbone, including the α-carbon (expected around δ 50-60 ppm), β-carbon (δ 25-35 ppm), γ-methine carbon (δ 15-20 ppm), and the δ-methyl carbon (δ 10-15 ppm), will also be present, with their exact chemical shifts depending on the stereochemistry and the influence of neighboring functional groups.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Notes |

| ¹H | Boc - CH₃ (tert-butyl) | 1.4 - 1.5 | Singlet |

| ¹H | Isoleucine - α-CH | 3.8 - 4.2 | Multiplet, influenced by stereochemistry |

| ¹H | Isoleucine - β-CH₂ | 1.5 - 2.0 | Complex multiplet, diastereotopic protons |

| ¹H | Isoleucine - γ-CH | 0.8 - 1.0 | Doublet |

| ¹H | Isoleucine - δ-CH₃ | 0.8 - 1.0 | Doublet |

| ¹³C | Nitrile (C≡N) | 110 - 120 | oregonstate.edunih.gov |

| ¹³C | Boc - C=O (Carbamate Carbonyl) | 150 - 160 | |

| ¹³C | Boc - C(CH₃)₃ (Quaternary) | ~80 | mdpi.com |

| ¹³C | Boc - CH₃ (tert-butyl) | 28 - 30 | mdpi.com |

| ¹³C | Isoleucine - α-C | 50 - 60 | |

| ¹³C | Isoleucine - β-C | 25 - 35 | |

| ¹³C | Isoleucine - γ-C | 15 - 20 | |

| ¹³C | Isoleucine - δ-C | 10 - 15 |

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Nitrile Group and Other Functionalities

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a fingerprint that identifies functional groups based on their characteristic absorption frequencies libretexts.org.

The IR spectrum of this compound is expected to display prominent absorption bands indicative of its key functional groups. The nitrile group (C≡N) is characterized by a strong, sharp stretching vibration typically found in the region of 2200-2260 cm⁻¹ libretexts.org. The Boc protecting group will contribute a strong carbonyl (C=O) stretching band, characteristic of carbamates, usually appearing around 1690-1710 cm⁻¹. Additionally, various C-H stretching vibrations from the aliphatic isoleucine side chain and the tert-butyl group of the Boc moiety are expected in the region below 3000 cm⁻¹ (~2850-2970 cm⁻¹).

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2200 - 2260 | Strong |

| Boc (C=O) | Carbonyl Stretching | 1690 - 1710 | Strong |

| C-H (aliphatic) | Stretching | 2850 - 2970 | Medium |

| C-O (carbamate) | Stretching | 1000 - 1300 | Medium |

Mass Spectrometry (MS): High-Resolution Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns uni-saarland.demiamioh.edu. High-resolution mass spectrometry (HRMS) allows for precise mass measurements, enabling the determination of the exact molecular formula.

For this compound (C₁₂H₂₂N₂O₂), the molecular ion is expected to be observed as [M+H]⁺ at m/z 227.1709. Common ionization techniques like Electrospray Ionization (ESI) can also produce adducts such as [M+Na]⁺. Fragmentation patterns are highly informative. Boc-protected compounds are known to undergo characteristic cleavages of the Boc group under electron ionization (EI) or collision-induced dissociation (CID) conditions doaj.orgresearchgate.net. These often include the loss of the tert-butyl radical (C₄H₉•, 57 amu), isobutylene (B52900) (C₄H₈, 56 amu), or the entire Boc moiety as isobutylene and CO₂ (C₅H₉O₂•, 101 amu) doaj.org. Fragmentation of the nitrile portion of the molecule can also occur, potentially involving the loss of HCN (27 amu) or other characteristic fragments related to the isoleucine side chain. While specific fragmentation data for this compound was not found in the provided snippets, the general fragmentation pathways of similar compounds provide a basis for interpretation doaj.orgmiamioh.edu. HRMS data for related Boc-amino nitriles can serve as a reference for expected mass accuracy rsc.org.

Potential MS Fragments for this compound

| Ion Type | Formula | m/z (Calculated) | Description |

| Molecular Ion | [M+H]⁺ | 227.1709 | Protonated molecule |

| [M+Na]⁺ | C₁₂H₂₂N₂O₂Na⁺ | 249.1528 | Sodium adduct |

| Loss of C₄H₈ | [M - C₄H₈ + H]⁺ | 171.1131 | Loss of isobutylene from Boc group |

| Loss of C₄H₉• | [M - C₄H₉ + H]⁺ | 170.1054 | Loss of tert-butyl radical from Boc group |

| Loss of CO₂ | [M - CO₂ + H]⁺ | 182.1443 | Loss of carbon dioxide from the carbamate |

| Loss of HCN | [M - HCN + H]⁺ | 199.1597 | Loss of hydrogen cyanide from the nitrile group |

| Boc Fragment | C₄H₉⁺ (tert-butyl cation) | 57.0653 | Common fragment from Boc group cleavage |

X-ray Crystallography: Three-Dimensional Structural Determination of Crystalline Derivatives

Compound List

this compound

N-tert-butoxycarbonyl-L-isoleucine nitrile

L-isoleucine

Boc-L-Ala-nitrile

Boc-Ile-OH

N-(tert-Butoxycarbonyl)-L-isoleucine

N-Boc-L-isoleucine

tert-Butoxycarbonylisoleucine

L-Isoleucine, N-[(1,1-dimethylethoxy)carbonyl]-

(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Boc-Lys-OH

N(2)-(tert-butoxycarbonyl)-L-lysine

Boc-L-Ile-DPhe-Ile-OCH₃

N-Boc-Phe-ΔPhe-Ile-OCH₃

Boc-amino nitriles

Linear nitrile peptides

tert-butyl 4-(phenylamino)piperidine-1-carboxylate (t-Boc-4-AP)

tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate (t-Boc-4F-AP)

tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (t-Boc-4Br-AP)

tert-butyl (1-(2-chlorophenyl)-2-oxocyclohexyl)carbamate (t-Boc-norketamine)

(2S,3S)-5,5,5-trifluoroisoleucine

(2R,3S)-5,5,5-trifluoro-allo-isoleucine

Mechanistic Investigations of Reactions Involving Boc L Ile Nitrile

Elucidation of Reaction Pathways for Nitrile Hydrolysis and Reduction

The nitrile group (–C≡N) is a versatile functional group that can be transformed into various other functionalities, including amides, carboxylic acids, and amines. Mechanistic studies have elucidated the pathways for these transformations, which are applicable to Boc-L-Ile-nitrile.

Nitrile Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form amides, which can be further hydrolyzed to carboxylic acids.

Acidic Hydrolysis: The mechanism typically begins with the protonation of the nitrile nitrogen, increasing the electrophilicity of the carbon atom. This is followed by a nucleophilic attack by water, forming a protonated imidic acid intermediate. Proton transfers and tautomerization lead to a protonated amide, which can then be hydrolyzed via nucleophilic acyl substitution to yield the carboxylic acid. pressbooks.pubchemistrysteps.comlibretexts.orgyoutube.comlibretexts.org

Basic Hydrolysis: In basic conditions, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the nitrile carbon to form an intermediate with a negative charge on nitrogen. This intermediate is then protonated, leading to an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide in basic conditions yields the carboxylate salt. chemistrysteps.comlibretexts.org

While specific studies on this compound hydrolysis are not extensively detailed in the provided literature, these general mechanisms would apply. For instance, microbial hydrolysis of related nitrile compounds, such as ibuprofen (B1674241) nitrile, has been reported, proceeding via nitrile hydratase (NHase) and amidase enzymes in a two-step process to yield carboxylic acids. researchgate.net

Nitrile Reduction: Nitriles can be reduced to primary amines or, under specific conditions, to aldehydes.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed. The mechanism with LiAlH₄ involves the nucleophilic addition of hydride to the nitrile carbon, forming an imine anion, which then accepts a second hydride to form a dianion. Subsequent protonation yields the primary amine. pressbooks.publibretexts.orglibretexts.orgwikipedia.org Catalytic hydrogenation typically involves the addition of hydrogen across the triple bond, often proceeding through imine intermediates. wikipedia.orgbeilstein-journals.org Borane-catalyzed hydroboration offers another route to primary amines, involving a double B–N/B–H transborylation mechanism. beilstein-journals.org

Reduction to Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is a common reagent for the partial reduction of nitriles to aldehydes. The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile, followed by hydride transfer to the nitrile carbon, forming an imine anion. Hydrolysis of this intermediate yields the aldehyde. pressbooks.publibretexts.orgwikipedia.orgcommonorganicchemistry.com

Table 6.1.1: General Conditions and Yields for Nitrile Transformations

| Transformation | Reagent/Catalyst | Conditions | Typical Yields | References |

| Hydrolysis (Acid) | HCl (aq) | Heating | High | pressbooks.pubchemistrysteps.comyoutube.com |

| Hydrolysis (Base) | NaOH (aq) | Heating | High | chemistrysteps.comlibretexts.org |

| Reduction (Amine) | LiAlH₄ | Anhydrous ether, followed by H₂O workup | High | pressbooks.publibretexts.orglibretexts.org |

| Reduction (Amine) | H₂, Metal Catalyst (e.g., Ni, Pd, Pt) | Various solvents, pressure | High | wikipedia.org |

| Reduction (Aldehyde) | DIBAL-H | Low temperature (e.g., -78 °C), inert atmosphere, followed by H₂O workup | Moderate to High | libretexts.orgwikipedia.orgcommonorganicchemistry.com |

| Hydroboration | HBpin, H₃B·SMe₂ | Inert atmosphere, elevated temperature (e.g., 60-80 °C) | 48–95% | beilstein-journals.org |

Mechanisms of Stereoselectivity in Cycloaddition Reactions and Chiral Catalysis

The chiral nature of the isoleucine residue in this compound makes it a potential candidate for stereoselective transformations, either as a chiral auxiliary, a substrate in chiral catalysis, or as a component in chiral ligands.

Chiral Catalysis with Boc-Amino Acid Derivatives: While direct participation of this compound in stereoselective cycloadditions is not widely documented in the provided search results, related Boc-protected amino acids, such as Boc-L-Ile-OH and Boc-L-Ile-OMe, have been successfully employed as chiral ligands in various asymmetric catalytic reactions. These ligands, often referred to as mono-N-protected amino acids (MPAA), can impart high enantioselectivity.

Palladium-Catalyzed C–H Functionalization: Boc-L-Ile-OH has been utilized as a chiral ligand in palladium-catalyzed reactions, such as C–H olefination and arylation, leading to products with high enantiomeric excess. For example, in the C–H olefination of diphenylacetic acids, Boc-L-Ile-OH facilitated the formation of the olefination product with high yield and enantioselectivity. nih.gov Similarly, in Pd(II)/Pd(IV) catalyzed C–H functionalization, Boc-L-Ile-OH was used to achieve enantioselective C–H functionalization. nih.gov

Iridium/Nickel Catalysis: Boc-protected amino acid derivatives have also been explored in synergistic iridium photoredox/nickel cross-coupling catalysis. While specific examples involving this compound are scarce, the general methodology accommodates substrates with nitrile functional groups, and the use of Boc-L-Ile-OMe or Boc-L-Ile-OH as chiral precursors in related transformations demonstrates their utility in generating enantiopure products. nih.gov

Stereoselective Cycloaddition Reactions: Nitrile oxides are well-known 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. These reactions can exhibit significant regio- and stereoselectivity, often influenced by the electronic and steric properties of both the dipole and the dipolarophile. mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netrsc.org

Mechanisms of Stereocontrol: The stereochemical outcome of these cycloadditions is typically governed by concerted, pericyclic mechanisms, often proceeding through a chair-like transition state, which favors the formation of specific diastereomers. researchgate.net The regioselectivity is generally explained by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of addition. mdpi.com While this compound itself is not typically used as a source of nitrile oxides, understanding these stereoselective cycloaddition mechanisms is relevant for designing reactions where a chiral nitrile derivative might participate.

Table 6.2.1: Examples of Boc-Amino Acids as Chiral Ligands in Asymmetric Catalysis

| Ligand | Metal Catalyst | Reaction Type | Substrate/Product Example | Enantioselectivity (ee) | References |

| Boc-L-Ile-OH | Pd(II) | C–H Olefination | Diphenylacetic acids → chiral benzofuranones | High | nih.gov |

| Boc-L-Ile-OH | Pd(II) | C–H Arylation | Phenylacetic acid derivatives → chiral benzofuranones | High | nih.gov |

| Boc-L-Ile-OMe | Ir/Ni | Cross-coupling | Aryl bromides with nitrile groups tolerated | N/A (general scope) | nih.gov |

| Boc-L-Val-OH | Pd(II) | C–H Functionalization (Carbonylation) | Phenethyl alcohols → α,α-disubstituted benzofuran-2-ones | High | nih.gov |

Molecular Basis of Enzyme Binding and Inhibition by Nitrile-Containing Peptidomimetics

Nitrile groups can serve as effective electrophilic warheads or structural elements in peptidomimetics designed to inhibit enzymes, particularly proteases. The Boc-L-Ile scaffold provides a chiral amino acid framework that can be incorporated into such inhibitors.

Mechanism of Covalent Inhibition: Peptidomimetic inhibitors often mimic natural peptide substrates but incorporate modifications to enhance stability or target specific enzyme features. For cysteine proteases, such as cathepsin B, nitrile functionalities can react covalently with the active site cysteine residue. nih.govhzdr.de The nitrile carbon is attacked by the thiolate anion of cysteine, forming a reversible thioimidate adduct. nih.gov This covalent interaction, combined with non-covalent binding interactions mediated by the peptide portion of the molecule (e.g., Boc-protected amino acids interacting with enzyme subsites), contributes to potent inhibition. nih.govhzdr.de

Cathepsin B Inhibition: Dipeptide nitriles with Boc-capped N-termini have been investigated as inhibitors of cathepsin B. The Boc group can influence binding interactions within the enzyme's non-primed subsites (e.g., S4-S1). nih.gov The specific amino acid residue at the P2 position (corresponding to isoleucine in this compound) plays a crucial role in determining binding affinity, with unnatural amino acid residues often leading to pronounced inhibition. nih.gov The nitrile group itself acts as an electrophilic warhead, forming a covalent bond with the active site cysteine. nih.govhzdr.de

Other Protease Targets: Similar principles apply to other proteases, where nitrile-containing peptidomimetics can be designed to target catalytic residues. For instance, inhibitors targeting SARS-CoV-2 main protease (Mpro) have utilized peptidomimetic structures with electrophilic warheads. researchgate.net

Table 6.3.1: Inhibition Data for Dipeptide Nitrile Peptidomimetics

| Inhibitor Class | Target Enzyme | Ki Values (μM) | Key Structural Features | References |

| Dipeptide nitriles (e.g., Boc-capped, various P2 residues) | Cathepsin B | >500 to 0.33 | Boc N-terminus, nitrile at P1, variable P2 amino acid residue | nih.gov |

| α-Ketoamides, Aldehydes, Aza-peptides | SARS-CoV-2 Mpro | Varies | Electrophilic warheads, peptide-like structures | researchgate.net |

Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Energetics and Intermediates

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for elucidating reaction mechanisms, identifying transition states, and calculating activation energies and reaction intermediates. These studies provide atomic-level insights into chemical processes.

Application of DFT in Nitrile Chemistry: DFT calculations have been applied to understand various aspects of nitrile reactivity, including hydrolysis, reduction, and cycloaddition reactions.

Reaction Pathways and Intermediates: DFT studies can map out complex reaction pathways, identifying key intermediates and transition states. For example, studies on metal-catalyzed reactions often involve DFT to analyze the energetics of different coordination modes, oxidative addition, reductive elimination, and the formation of reactive intermediates. beilstein-journals.orgsci-hub.stresearchgate.netcsic.es In the context of nitrile transformations, DFT can help elucidate the precise steps involved in protonation, nucleophilic attack, and hydride transfer. beilstein-journals.org

Energetics and Stereoselectivity: DFT calculations are crucial for understanding the origins of stereoselectivity in catalytic reactions. By modeling transition states, researchers can predict the relative energies of different stereoisomers, thereby explaining why one enantiomer or diastereomer is preferentially formed. beilstein-journals.orgrsc.orgcsic.es For reactions involving chiral ligands like Boc-L-Ile-OH, DFT can model the interactions between the ligand, metal catalyst, and substrate to rationalize the observed enantioselectivity. nih.govcsic.es

Nitrile Oxide Cycloadditions: Computational studies have been used to investigate the regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions involving nitrile oxides, often by analyzing frontier molecular orbital (FMO) interactions and transition state geometries. mdpi.comrsc.org

While specific DFT studies directly on this compound are not explicitly detailed in the provided search results, the principles and methodologies employed in studies of related nitrile transformations and chiral catalysis are directly applicable. These computational approaches are vital for predicting reactivity, optimizing reaction conditions, and gaining a deeper understanding of the molecular basis of transformations involving this compound.

Compound List:

this compound

Boc-L-Ile-OH

Boc-L-Ile-OMe

Ibuprofen nitrile

Nitrile oxides

Dipeptide nitriles

Peptidomimetics

Future Research Directions and Emerging Areas for Boc L Ile Nitrile Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods, moving away from conventional routes that often involve harsh conditions and toxic reagents. nih.govnih.gov For the synthesis of nitriles like Boc-L-Ile-nitrile, this trend is opening new avenues of research focused on efficiency and reduced environmental impact.

A primary area of innovation is the use of biocatalysis. Enzymes such as aldoxime dehydratases are gaining attention for their ability to synthesize nitriles from aldoximes under mild, aqueous conditions. nih.govmdpi.com This approach avoids the drastic reaction conditions and hazardous reagents associated with many traditional nitrile synthesis methods. nih.gov The application of these enzymatic routes could provide a sustainable pathway to this compound and related chiral building blocks.

Further green chemistry initiatives focus on minimizing waste and using safer solvents. The development of catalytic dehydration of amides to nitriles using very low catalyst loadings represents a significant step forward, offering high throughput and cost-effectiveness for larger-scale production. The principles of green chemistry, such as those being applied to peptide synthesis, emphasize the use of greener solvents and purification technologies, which are directly applicable to intermediates like this compound. unibo.it

Table 1: Comparison of Synthetic Approaches for Nitriles

| Method | Key Features | Sustainability Advantages |

|---|---|---|

| Traditional Chemical Synthesis | Often involves toxic cyanating agents, harsh conditions (e.g., high temperature), and stoichiometric reagents. nih.gov | Limited; often generates significant chemical waste. |

| Catalytic Dehydration | Converts primary amides to nitriles using catalytic amounts of reagents like silanes or propylphosphonic anhydride (B1165640) (T3P). organic-chemistry.org | Reduced reagent waste, milder conditions compared to some traditional methods. |

| Biocatalytic Synthesis | Utilizes enzymes (e.g., aldoxime dehydratases) to catalyze nitrile formation. mdpi.com | Environmentally benign, operates under mild aqueous conditions, highly selective. nih.govnih.gov |

Expanded Role in Rational Drug Design and Development of Next-Generation Therapeutics

The nitrile group is an increasingly important functional group in modern medicinal chemistry, and this compound serves as a key precursor for its incorporation into drug candidates. nih.gov The unique physicochemical properties of the nitrile moiety allow it to play diverse roles in modulating a molecule's biological activity and pharmacokinetic profile. researchgate.net

The nitrile's strong dipole and linear geometry enable it to act as a versatile pharmacophore. It can form crucial hydrogen bonds and polar interactions within the binding pockets of target proteins. researchgate.netnih.gov Furthermore, it serves as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, allowing chemists to fine-tune a compound's properties to enhance potency and selectivity. researchgate.net

A significant area of research is the use of nitriles as reversible covalent inhibitors. The electrophilic carbon of the nitrile can be attacked by nucleophilic residues like cysteine or serine in an enzyme's active site, forming a stable but reversible covalent adduct. nih.gov This mechanism is particularly relevant for cysteine proteases, such as cathepsins. This compound is an ideal building block for creating such inhibitors, providing both the reactive nitrile "warhead" and a specific amino acid side chain for target recognition.

Introducing a nitrile group can also block sites on a drug molecule that are prone to metabolic degradation, thereby increasing the drug's metabolic stability and half-life. nih.govresearchgate.net

Table 2: Functions of the Nitrile Group in Drug Design

| Function | Description | Example Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | The lone pair of electrons on the nitrile nitrogen can accept a hydrogen bond from donor groups in a protein target. nih.gov | Interaction with backbone N-H groups or side chains of amino acids like Arginine or Lysine. |

| Polar Interactions | The strong dipole moment of the C≡N bond facilitates favorable polar interactions in the binding site. nih.gov | Serves as an isostere for a hydroxyl or carboxyl group. |

| Covalent Warhead | The electrophilic carbon can react with nucleophilic residues (e.g., Cysteine, Serine) to form a reversible covalent bond. nih.gov | Formation of a thioimidate adduct with a cysteine residue in a protease active site. |

| Metabolic Blocker | Introduction of a nitrile can prevent unwanted metabolic reactions (e.g., oxidation) at that position. nih.govresearchgate.net | Replaces a metabolically labile proton on an aromatic ring. |

| Bioisostere | Can replace other functional groups (e.g., carbonyl, halogen) to modulate physicochemical and pharmacokinetic properties. researchgate.net | Replacement of a ketone to alter polarity and metabolic profile. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The drive to accelerate drug discovery has led to the widespread adoption of automation in medicinal chemistry. oxfordglobal.com Automated synthesizers, including those utilizing flow chemistry, enable the rapid and efficient production of compound libraries. oxfordglobal.comresearchgate.net this compound is well-suited for these platforms as a building block for creating diverse sets of molecules for biological evaluation. Automation increases the precision and consistency of chemical synthesis, which is critical for producing high-quality compounds for screening. oxfordglobal.com

In parallel, high-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a biological target. nih.govresearchgate.net Specific HTS assays have been developed to identify and characterize nitrile-containing compounds. For instance, colorimetric assays can distinguish between different nitrile-metabolizing enzymes and could be adapted to screen for inhibitors of these enzymes. nih.govsemanticscholar.org Such methodologies are crucial for identifying lead compounds from the libraries synthesized using this compound. The integration of automated synthesis with HTS creates a powerful cycle of designing, making, and testing new therapeutic candidates efficiently.

Exploration of Novel Catalytic Transformations Mediated by or Involving the Nitrile Functionality

The nitrile group is a synthetically versatile functional group, serving as a precursor to a wide range of other functionalities. researchgate.net Research into novel catalytic methods to transform the nitrile in compounds derived from this compound is an active area. The carbon-nitrogen triple bond is strongly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. pressbooks.pubebsco.com

Modern organic synthesis provides a host of catalytic reactions for nitrile transformation:

Reduction to Primary Amines: While reagents like lithium aluminum hydride (LiAlH₄) are effective, newer catalytic hydrogenation methods are being explored for their improved safety and environmental profile. libretexts.org

Hydrolysis to Carboxylic Acids: Both acid- and base-catalyzed hydrolysis convert nitriles to carboxylic acids, typically through an amide intermediate. libretexts.org Developing milder catalytic versions of this transformation is a key research goal.

Formation of Ketones: The reaction of nitriles with organometallic reagents like Grignard reagents provides a classic route to ketones. libretexts.org Catalytic variants of this addition are of significant interest.

Synthesis of Heterocycles: The nitrile group is a valuable participant in cycloaddition reactions and other tandem processes to construct nitrogen-containing heterocyclic rings, which are common scaffolds in pharmaceuticals.

The development of new catalysts and reaction conditions that are tolerant of other functional groups and preserve the stereochemistry of the parent molecule is critical for expanding the synthetic utility of complex building blocks like this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for Boc-L-Ile-nitrile to improve yield and purity?

- Methodological Answer : Begin with a systematic review of existing synthetic protocols, focusing on reaction conditions (e.g., solvent, temperature, catalysts). Use Design of Experiments (DoE) frameworks to test variables like stoichiometry, reaction time, and protecting group stability. For purity optimization, employ chromatographic techniques (HPLC, flash chromatography) and characterize intermediates via H/C NMR to identify byproducts . Statistical tools (e.g., ANOVA) can isolate critical factors affecting yield. Ensure reproducibility by documenting protocols per guidelines for experimental detail and data transparency .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Combine H NMR, C NMR, and IR spectroscopy to confirm structure and functional groups (e.g., nitrile stretching at ~2200 cm). For chiral purity, use chiral HPLC or polarimetry. Cross-reference spectral data with NIST Standard Reference Database entries to validate assignments . For ambiguous peaks, employ 2D NMR (e.g., HSQC, COSY) to resolve structural uncertainties .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Design accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via periodic HPLC analysis and mass spectrometry. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Compare results with literature on analogous Boc-protected amino acid derivatives to identify structural vulnerabilities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enantiomeric excess values for this compound across studies?

- Methodological Answer : Investigate potential sources of error, such as analytical method sensitivity (e.g., chiral column selection in HPLC) or racemization during synthesis. Use a dual-method approach (e.g., chiral HPLC + Mosher ester analysis) to cross-validate results. Apply the FINER criteria to evaluate if discrepancies arise from methodological flaws (e.g., inadequate quenching of reactions) or inherent compound properties .

Q. How can mechanistic studies elucidate the role of this compound in asymmetric catalysis or peptide coupling reactions?

- Methodological Answer : Employ kinetic isotopic effects (KIE) and computational modeling (DFT) to probe transition states and intermediates. Use in situ IR or Raman spectroscopy to monitor reaction progress. Compare reactivity with structurally similar nitriles (e.g., Boc-L-Val-nitrile) to isolate steric/electronic effects. Document findings with reaction coordinate diagrams and free energy profiles .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Utilize density functional theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy, activation barriers). Validate predictions with small-scale exploratory reactions. Cross-check computational results with experimental spectroscopic data (e.g., H NMR coupling constants) to refine models. Leverage databases like NIST for benchmarking .

Q. How should researchers address inconsistencies in spectral data interpretation for this compound derivatives?

- Methodological Answer : Apply triangulation by combining multiple analytical techniques (e.g., X-ray crystallography for absolute configuration, NOESY for spatial proximity). Use literature reviews to identify common misinterpretations (e.g., overlapping signals in H NMR). Consult domain-specific guidelines for spectral reporting to ensure clarity and reproducibility .

Methodological Frameworks and Best Practices

- Experimental Design : Adopt the PICO framework to define Population (compound variants), Intervention (reaction conditions), Comparison (control experiments), and Outcome (yield/purity metrics) .

- Data Analysis : For statistical rigor, consult a statistician to design power calculations and avoid Type I/II errors, especially in stability or kinetic studies .

- Literature Review : Use Boolean operators (AND/OR/NOT) to refine searches in databases like SciFinder or Reaxys, focusing on peer-reviewed journals excluding unreliable sources (e.g., BenchChem) .

- Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including raw data deposition in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.